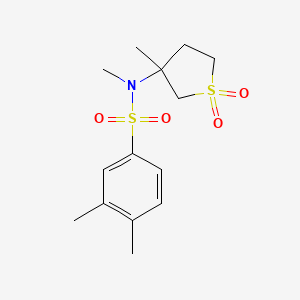
N,3,4-三甲基-N-(3-甲基-1,1-二氧代-1λ6-噻烷-3-基)苯-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H21NO4S2 and its molecular weight is 331.45. The purity is usually 95%.
The exact mass of the compound N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗微生物特性
该化合物的独特结构表明其具有潜在的抗菌和抗微生物活性。研究人员已经研究了其对各种细菌菌株的影响,包括革兰氏阳性菌和革兰氏阴性菌。 通过抑制细菌生长或破坏细胞膜,它可以作为一种新型抗生素或防腐剂 .
抗炎活性
炎症在许多疾病中起着至关重要的作用,从关节炎到心血管疾病。初步研究表明,我们的化合物可能具有抗炎特性。研究人员已经探索了它对炎症途径、细胞因子产生和组织损伤的影响。 需要进一步研究来验证其治疗潜力 .
抗肿瘤和抗癌作用
具有不同结构的化合物通常表现出抗肿瘤活性。我们化合物的磺酰胺和杂环部分可能与癌细胞相互作用,影响其增殖、凋亡或血管生成。 研究人员已针对特定的癌细胞系对其进行了测试,其作为辅助治疗的潜力值得进一步探索 .
抗糖尿病潜力
鉴于全球糖尿病病例的增加,发现新的抗糖尿病药物至关重要。我们化合物独特的结构可能会影响葡萄糖代谢、胰岛素敏感性或胰腺功能。研究人员已经研究了其对葡萄糖摄取、胰岛素分泌和相关途径的影响。 临床试验可能会揭示其在糖尿病管理中的效用 .
抗氧化活性
氧化应激会导致衰老、神经退行性疾病和其他健康问题。该化合物的芳环和含硫基团表明具有抗氧化特性。研究评估了其清除自由基、保护细胞成分和减轻氧化损伤的能力。 需要进一步的机制研究 .
致溃疡和胃保护作用
该化合物的磺酰胺部分可能与胃黏膜相互作用,影响溃疡形成和愈合。研究人员已经探索了其对诱发性溃疡的胃保护潜力。 了解其机制——例如调节前列腺素或增强黏膜防御——可能导致治疗胃肠道疾病的新方法 .
有关更多详细信息,您可以参考有关含咪唑化合物的综述文章 . 如果你想进一步探索其他应用,随时提出! 😊
属性
IUPAC Name |
N,3,4-trimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-11-5-6-13(9-12(11)2)21(18,19)15(4)14(3)7-8-20(16,17)10-14/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUARAMLRRVJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














